
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
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Overview
Description
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, a pyridyl group, and a pyrimidineamine group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Pyrimidine Ring Formation: The pyrimidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridyl and methylphenyl groups to the pyrimidineamine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: The amino and pyridyl groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific application, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine can be compared with other similar compounds, such as:
N-(4-Amino-2-methylphenyl)-4-(2-pyridyl)-2-pyrimidineamine: Differing by the position of the pyridyl group.
N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine: Differing by the replacement of the pyrimidine ring with a pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, which contribute to its specific applications and properties.
Properties
IUPAC Name |
2-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-9-13(17)4-5-14(11)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGVVCLIFBRODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652142 |
Source
|
Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112696-91-0 |
Source
|
Record name | 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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